2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
Description
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide features a multifunctional structure comprising:
- A 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group, enhancing electron-withdrawing properties and metabolic stability.
- A 4,6-dimethyl-2-oxopyridin-1(2H)-yl core, contributing to planar geometry and hydrogen-bonding capacity.
- An N-(4-isopropylphenyl)acetamide side chain, influencing lipophilicity and steric interactions.
Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3/c1-15(2)18-7-11-21(12-8-18)28-22(32)14-31-17(4)13-16(3)23(26(31)33)25-29-24(30-34-25)19-5-9-20(27)10-6-19/h5-13,15H,14H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNGBGJLBJLHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(C)C)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological properties of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The molecular structure of the compound features several key functional groups that contribute to its biological activity:
- Oxadiazole Ring : Known for its role in enhancing pharmacological properties.
- Pyridine Derivative : Often associated with various biological activities including antimicrobial and anticancer effects.
- Acetamide Moiety : This functional group can enhance solubility and bioavailability.
Anticancer Properties
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines. In vitro studies demonstrated that the presence of fluorine substituents can enhance cytotoxicity. A study reported that a related oxadiazole compound exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7) .
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Similar oxadiazole derivatives have been evaluated for their antibacterial and antifungal activities. For example, a study found that oxadiazole compounds displayed minimum inhibitory concentrations (MIC) below 1 µg/mL against Gram-positive bacteria .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation : By interfering with DNA synthesis or repair mechanisms.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Disruption of Membrane Integrity : Particularly in bacterial cells leading to cell lysis.
Case Study 1: Anticancer Activity
A recent study synthesized a series of oxadiazole derivatives and tested them against various cancer cell lines. The compound under investigation demonstrated significant antiproliferative effects with an IC50 value of 10 µM against A549 lung cancer cells. The structure-activity relationship (SAR) analysis indicated that the presence of the fluorophenyl group was critical for enhancing activity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, a derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 0.5 µg/mL against S. aureus, indicating strong antibacterial potential .
Table 1: Biological Activity Summary
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The terminal acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
| Reaction Conditions | Products | References |
|---|---|---|
| 6M HCl, reflux (12 h) | 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid | , |
| 0.1M NaOH, 80°C (8 h) | Sodium salt of the hydrolyzed product |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in nucleophilic substitutions and ring-opening reactions due to its electron-deficient nature.
Structural Analogs : Patent US20170073319A1 demonstrates similar oxadiazole substitution patterns in related compounds .
Pyridinone Ring Modifications
The 4,6-dimethyl-2-oxopyridin-1(2H)-yl group undergoes keto-enol tautomerism, enabling electrophilic substitutions (e.g., halogenation).
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Bromination | Br2 in CHCl3, 0°C (2 h) | 3-Bromo-4,6-dimethyl-2-oxopyridin-1(2H)-yl derivative | |
| Methylation | CH3I, K2CO3, DMF (rt, 12 h) | O-Methylated product (enol ether formation) |
Key Observation : Methyl groups at C4 and C6 sterically hinder substitutions at adjacent positions.
Fluorophenyl Group Reactivity
The 4-fluorophenyl group exhibits limited electrophilic substitution due to fluorine’s electron-withdrawing effect but participates in cross-coupling reactions.
Note : Fluorine’s ortho/para-directing nature influences regioselectivity in coupling reactions .
Stability Under Thermal and Photolytic Conditions
The compound’s stability is critical for storage and formulation:
| Condition | Observation | References |
|---|---|---|
| Thermal (100°C, 24 h) | <5% degradation (TGA/DSC confirms stability up to 200°C) | , |
| UV Light (254 nm, 48 h) | 20% degradation (oxadiazole ring cleavage observed via HPLC) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
The closest structural analog is 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide (), differing only in the 4-chlorophenyl substituent instead of 4-fluorophenyl.
Key Differences:
| Property | Target Compound (4-F) | 4-Chloro Analog (4-Cl) |
|---|---|---|
| Molecular Weight | ~443.45 g/mol (est.) | ~459.89 g/mol (est.) |
| Electronegativity (X) | High (F: 4.0) | Moderate (Cl: 3.0) |
| Lipophilicity (LogP) | Estimated 3.5 | Estimated 4.2 |
| Steric Bulk | Smaller atomic radius (F) | Larger atomic radius (Cl) |
- Impact on Bioactivity: The 4-fluoro group enhances metabolic stability due to fluorine’s resistance to oxidative degradation, whereas the 4-chloro analog may exhibit higher lipophilicity, improving membrane permeability but reducing aqueous solubility .
Variations in the Acetamide Side Chain
- Lipophilicity : Larger alkyl groups (e.g., tert-butyl) increase LogP but may reduce solubility.
- Steric Effects : Bulky groups could disrupt target binding but enhance selectivity.
The 4-isopropylphenyl group in the target compound balances moderate lipophilicity and steric demand, optimizing pharmacokinetic profiles .
Pyridinone Core Modifications
Hypothetical analogs with ethyl or unsubstituted pyridinone cores would alter:
- Planarity : Methyl groups at positions 4 and 6 enforce rigidity, favoring interactions with flat binding pockets.
- Electron Density: Electron-withdrawing substituents (e.g., methyl) stabilize the oxadiazole-pyridinone conjugation system.
Research Findings and Trends
- Halogen Effects : Fluorine’s electronegativity enhances dipole moments, strengthening interactions with polar active sites. Chlorine’s polarizability may improve van der Waals interactions in hydrophobic pockets .
- Synthetic Accessibility : Fluorinated aromatics are often more synthetically challenging due to the need for specialized fluorination reagents, whereas chlorinated analogs are typically easier to prepare.
Q & A
Q. What are the common synthetic routes for synthesizing this acetamide-oxadiazole-pyridine hybrid compound?
Methodological Answer:
- Step 1: The core pyridinone scaffold can be synthesized via cyclocondensation of β-ketoesters with urea derivatives under acidic conditions. Substituents (e.g., 4-fluorophenyl, oxadiazole) are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Step 2: The oxadiazole ring is typically formed using a nitrile intermediate reacting with hydroxylamine, followed by cyclization under microwave-assisted or thermal conditions .
- Step 3: Final acetamide coupling is achieved via activation of the carboxylic acid group (e.g., using EDCI/HOBt) and reaction with 4-isopropylaniline under inert atmospheres .
Q. How is the compound’s structure confirmed post-synthesis?
Methodological Answer:
- X-ray crystallography resolves the 3D arrangement of substituents, particularly the oxadiazole-pyridine linkage and acetamide conformation .
- NMR spectroscopy (¹H/¹³C): Chemical shifts for the 4-fluorophenyl group (δ ~7.2–7.8 ppm) and pyridinone carbonyl (δ ~165–170 ppm) validate regiochemistry .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
Q. What computational methods are used to predict electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict charge-transfer behavior and nucleophilic/electrostatic potential regions via Molecular Electrostatic Potential (MESP) maps .
- Molecular docking: Screens against target proteins (e.g., kinases) to prioritize in vitro testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the oxadiazole intermediate?
Methodological Answer:
- Catalyst screening: Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance coupling efficiency for aryl halide intermediates .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve cyclization kinetics, while reducing side reactions .
- Temperature control: Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hrs) and improves regioselectivity .
Q. How should researchers address contradictions between in silico predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate binding assays: Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .
- Solubility adjustments: Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts in cell-based assays .
- Revisit computational models: Adjust force fields or include explicit solvent molecules in docking simulations for accuracy .
Q. What strategies guide structure-activity relationship (SAR) studies for enhancing selectivity?
Methodological Answer:
- Substituent variation: Replace 4-isopropylphenyl with bulkier groups (e.g., tert-butyl) to probe steric effects on target binding .
- Bioisosteric replacement: Substitute the oxadiazole ring with 1,3,4-thiadiazole to assess electronic effects on potency .
- Metabolic stability assays: Introduce deuterium at labile positions (e.g., acetamide methyl) to prolong half-life in microsomal studies .
Q. How does the compound’s stability under physiological conditions impact experimental design?
Methodological Answer:
- pH-dependent degradation: Conduct accelerated stability studies in buffers (pH 1–9) to identify degradation products via LC-MS .
- Light sensitivity: Store solutions in amber vials if UV-Vis analysis shows photodegradation (λmax ~270 nm) .
- Cryopreservation: Lyophilize the compound for long-term storage, with reconstitution validation using DSC (differential scanning calorimetry) .
Q. Which analytical techniques resolve purity discrepancies between HPLC and NMR data?
Methodological Answer:
- 2D NMR (HSQC, HMBC): Detect trace impurities with overlapping signals in ¹H NMR .
- Ion chromatography: Identify inorganic salts (e.g., K₂CO₃) not detected by reverse-phase HPLC .
- Elemental analysis: Confirm stoichiometry (C, H, N) to ±0.3% deviation .
Q. What experimental frameworks assess synergistic effects with known kinase inhibitors?
Methodological Answer:
- Combinatorial screening: Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices .
- Mechanistic profiling: Perform phosphoproteomics to map signaling pathway crosstalk .
- In vivo validation: Administer subtherapeutic doses in xenograft models to quantify tumor growth inhibition synergies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
